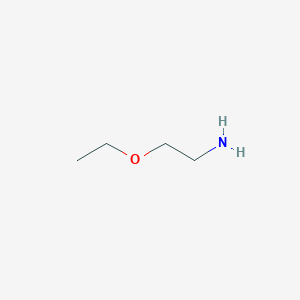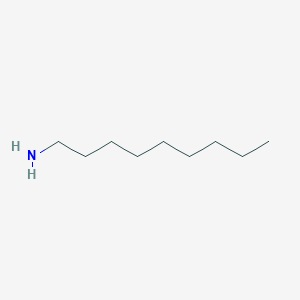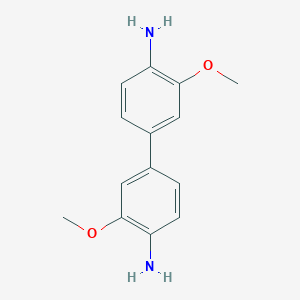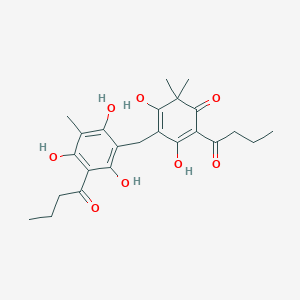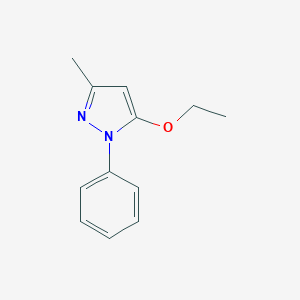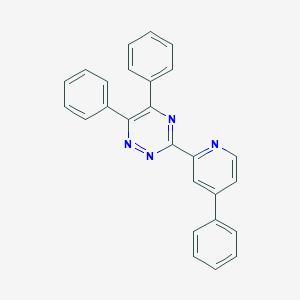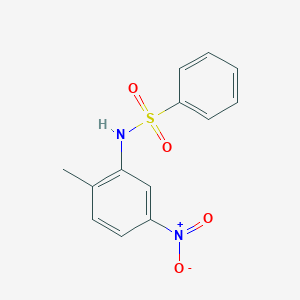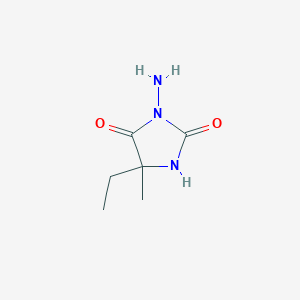![molecular formula C9H18BNO3 B085680 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 101-00-8](/img/structure/B85680.png)
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions where specific organoboron compounds react under controlled conditions. For instance, 1-aza-5-bora-4,6,11-trioxabicyclo[3.3.3]undecane reacts with methyl trifluoromethanesulfonate to yield products with cleaved B–O bonds, showcasing the intricate reactivity of these structures (Alder & Jin, 1996). Another example includes the synthesis of 1-(O,O-dialkyl phosphorylamido)propyl-5-aza-2,8,9-trioxa-1-silatricyclo [3,3,3,01,5] undecanes, which are synthesized via the reaction of dialkoxy phosphoryl chlorides with aminopropyl silatrane, highlighting the diversity in synthetic routes for similar compounds (Li & Song, 2004).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their reactivity and properties. For example, crystal and molecular structure studies of related organoboron compounds reveal configurations that are intermediate between trigonal bipyramid and tetrahedron, with significant intramolecular donor-acceptor interactions (Jurkschat, Tzschach, & Meunier-Piret, 1986).
Chemical Reactions and Properties
Chemical reactions involving these compounds often result in complex transformations, such as methylation, protonation, and cleavage of B–C or B–N bonds. These reactions highlight the compounds' reactivity towards various reagents and under different conditions, providing insights into their chemical behavior and potential applications (Alder & Jin, 1996).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of various classes of heterocyclic compounds, including those related to 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, has been extensively reviewed. These reviews detail the synthesis steps of different classes of cyanine dyes, highlighting the importance of such compounds in the field of heterocyclic and cyanine dyes chemistry. The comprehensive review on the synthesis of five/six-membered heterocyclic cyanine dyes offers valuable insights for researchers and students in synthetic dye chemistry, emphasizing the various methods for preparing these classes of compounds (C. Int, 2019).
Biological and Pharmacological Activities
The pharmacological and biological activities of sesquiterpene alcohols, such as nerolidol, which shares structural similarities with the compound of interest, have been compiled and reviewed. These activities demonstrate the potential of sesquiterpene alcohols as promising chemical or drug candidates in agriculture and medicine. The review consolidates various studies on nerolidol, highlighting its widespread use across different industries and its beneficial effects on human health (Weng-Keong Chan et al., 2016).
Propriétés
IUPAC Name |
3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO3/c1-7-4-11-5-8(2)13-10(12-7)14-9(3)6-11/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKGJTDSJPLUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OC(CN(CC(O1)C)CC(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905879 | |
| Record name | 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
CAS RN |
101-00-8 | |
| Record name | Triisopropanolamine borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid, tris(1-amino-2-propyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borester 21 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropanolamine Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




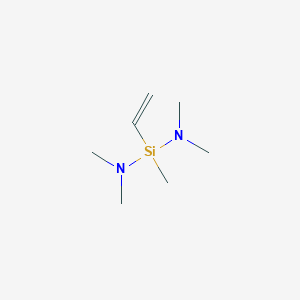

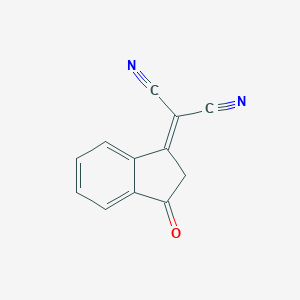
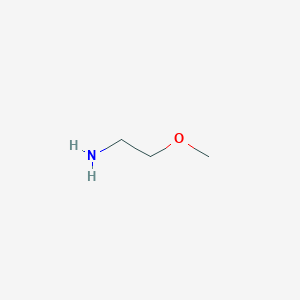
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
